ATP gamma-Anilide

Description

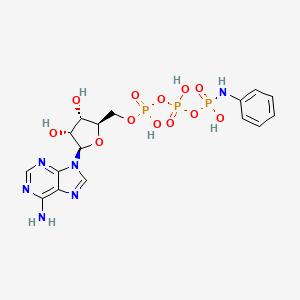

Structure

3D Structure

Propriétés

Numéro CAS |

52830-41-8 |

|---|---|

Formule moléculaire |

C16H21N6O12P3 |

Poids moléculaire |

582.29 g/mol |

Nom IUPAC |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-phenylphosphonamidic acid |

InChI |

InChI=1S/C16H21N6O12P3/c17-14-11-15(19-7-18-14)22(8-20-11)16-13(24)12(23)10(32-16)6-31-36(27,28)34-37(29,30)33-35(25,26)21-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23-24H,6H2,(H,27,28)(H,29,30)(H2,17,18,19)(H2,21,25,26)/t10-,12-,13-,16-/m1/s1 |

Clé InChI |

WGONRKWYOCBBTI-XNIJJKJLSA-N |

SMILES |

C1=CC=C(C=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES isomérique |

C1=CC=C(C=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

SMILES canonique |

C1=CC=C(C=C1)NP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Synonymes |

adenosine triphosphate gamma-anilide ATP gamma-anilide gamma-anilide ATP GAN-ATP |

Origine du produit |

United States |

Biochemical Mechanisms and Enzymatic Interactions of Atp Gamma Anilide

Interaction Profiles with ATPases

ATP gamma-Anilide is designed to mimic the structure and function of natural ATP but is less susceptible to degradation by enzymes that typically hydrolyze ATP. ontosight.ai This characteristic makes it useful for studying ATPase mechanisms. For instance, studies have shown that ATP gamma-anilidate can bind to and block the Kir6.2 subunit of the ATP-sensitive K+ channel, similar in potency to ATP itself. The inhibition by ATP gamma-anilidate on Kir6.2 is not affected by the presence of Mg2+, consistent with ATP's Mg2+-independent inhibition of Kir6.2 and native β-cell KATP channels. ox.ac.uk The concentration of ATP gamma-anilidate required for half-maximal inhibition of KATP channel activity was found to be similar to that of ATP (130 µM vs. 100 µM). ox.ac.uk

Kinase Substrate and Inhibition Characteristics

Protein kinases catalyze the transfer of the gamma-phosphate group from ATP to a target protein, making them crucial regulators of phosphorylation pathways. nih.gov this compound, as a γ-modified ATP analog, has been explored for its compatibility with kinase-catalyzed labeling. nih.gov

Kinases can promiscuously accept γ-modified ATP analogs as cosubstrates. nih.gov The efficiency of kinase-catalyzed labeling with ATP analogs depends on the linker length and composition connecting the γ-phosphate to the functional tag, with polar groups or sulfonamide groups promoting higher efficiency. nih.gov

While this compound is a general tool for studying ATP-dependent enzymes, specific interactions with kinase families like Src, AMPK, and ErbB involve the binding of ATP or its analogs to the ATP-binding pocket. For example, in kinases, the adenine (B156593) ring of ATP forms hydrogen-bonding contacts with the hinge region's amide backbone, and the α- and β-phosphate groups are aligned for catalysis via interaction with a divalent magnesium ion and a conserved catalytic lysine (B10760008). nih.gov

Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate using ATP. mdpi.comgolifescience.com Phosphofructokinase (PFK-1) is a key enzyme in glycolysis that is allosterically activated by fructose (B13574) 2,6-bisphosphate, which increases its affinity for fructose 6-phosphate and decreases its affinity for inhibitory ATP. wikipedia.org Thymidine kinase is a phosphotransferase enzyme that catalyzes the transfer of phosphate (B84403) groups from ATP to deoxythymidine to form deoxythymidine monophosphate. ug.edu.gh this compound, being an ATP analog, would interact with these enzymes at their ATP binding sites, potentially acting as a substrate or inhibitor depending on the specific enzyme and the nature of the anilide modification.

Specific Kinase Family Interactions (e.g., Src, AMPK, ErbB)

Engagement with Other ATP-Dependent Enzyme Systems

This compound can engage with various ATP-dependent enzyme systems due to its structural similarity to ATP.

ATP gamma-anilidate has been identified as a substrate of DNA-dependent RNA polymerase of Escherichia coli. nih.gov DNA-dependent RNA polymerase (RNAP) synthesizes RNA from a DNA template, a process called transcription, and utilizes nucleoside triphosphates (NTPs) as substrates. wikipedia.orgbiorxiv.org The hydrolysis of the β–γ phosphoanhydride bond of ATP is required for open complex formation and phosphorylation of the carboxy-terminal domain of RNA polymerase II. nih.gov ATP analogs with non-hydrolyzable β–γ phosphoanhydride bonds, such as ATPγS, can inhibit ATP-dependent activation but can still be used as elongation substrates by RNA polymerase II. nih.gov This suggests that ATP gamma-anilidate, with its modified gamma-phosphate, could similarly serve as a substrate for RNA polymerase, allowing for the study of its activity without the rapid hydrolysis of the terminal phosphate.

Modulation of ATP Synthase Function

ATP synthase is a crucial enzyme that catalyzes the reversible formation of ATP from adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (Pᵢ), utilizing a proton motive force. It can also hydrolyze ATP to generate an electrochemical proton gradient across membranes fishersci.cauni.lu. The enzyme comprises two main sectors: the soluble F₁ catalytic sector and the membrane-bound F₀ proton-translocating sector fishersci.ca. The gamma-subunit within the F₁ sector functions as a rotating axle, which, upon rotation within the α₃β₃ catalytic core, induces conformational changes in the nucleotide binding sites essential for ATP synthesis uni.luguidetopharmacology.org.

While direct experimental data on the modulation of ATP synthase by this compound specifically is limited in the provided literature, the general behavior of ATP analogs and anilide-containing compounds offers insights. Other anilide derivatives, such as cinnamic anilide derivatives, have been identified as inhibitors of mitochondrial swelling, affecting mitochondrial permeability transition and potentially impinging on F-ATP synthase ontosight.aiulisboa.pt. For instance, quinacrine (B1676205) mustard, which contains an aniline (B41778) moiety, has been used as a probe to localize sites modified during the inactivation of bovine heart mitochondrial F₁-ATPase fishersci.caamericanelements.com. This suggests that the anilide group, a key structural feature of this compound, can facilitate interactions with ATP synthase, potentially influencing its function.

The inhibitory effects of certain compounds on ATP synthase are often attributed to their ability to block the rotation of the gamma subunit, thereby inhibiting both ATP hydrolysis and synthesis. For example, stilbene (B7821643) phytoalexins like resveratrol (B1683913) and piceatannol (B1677779) bind to the F₁ catalytic headpiece and exert such inhibitory effects fishersci.ca. The interaction of this compound with ATP synthase would likely involve its binding to the ATP-binding sites, and given its non-hydrolyzable nature due to the anilide linkage, it could potentially trap the enzyme in specific conformational states, thereby modulating its activity.

Interaction with Chaperonins (e.g., GroEL-GroES)

Chaperonins, such as the bacterial GroEL-GroES system, play a vital role in cellular protein folding, assisting nascent or stress-denatured polypeptides to achieve their native conformations in an ATP-dependent manner nih.govuni.lu. The mechanism involves ATP binding to GroEL, which initiates a series of conformational changes, leading to the association of the cochaperonin GroES and the subsequent ejection of the polypeptide substrate into a hydrophilic folding chamber nih.govuni.luwikipedia.org. The gamma-phosphate of ATP is a critical determinant in triggering this activation process nih.govfishersci.se.

Studies utilizing non-hydrolyzable ATP analogs, such as ADP complexed with aluminum fluoride (B91410) (ADP·AlF₃) or beryllium fluoride, have provided significant insights into the role of the gamma-phosphate. These complexes mimic the presence of an intact ATP gamma-phosphate, stabilizing the association of GroES with GroEL and effectively "locking" GroES onto the GroEL ring nih.govfishersci.se. The crystal structure of GroEL with adenosine 5'-O-(3-thiotriphosphate) (ATPγS), another non-hydrolyzable ATP analog, bound to each subunit reveals that ATP binds to a conserved pocket, with interactions involving the phosphate oxygens of the alpha-, beta-, and gamma-phosphates fishersci.se.

Given that this compound is also a non-hydrolyzable ATP analog with a modified gamma-phosphate, it is expected to interact with chaperonins in a manner analogous to other such analogs. Its stable anilide linkage, replacing the hydrolyzable oxygen-phosphate bond, would allow it to bind to the ATP-binding sites of GroEL, potentially inducing or stabilizing specific conformational states that are typically transient during the ATP hydrolysis cycle. This property makes this compound a valuable tool for trapping and studying the pre-hydrolytic or ATP-bound states of chaperonins, thereby contributing to a deeper understanding of the molecular mechanics of protein folding. However, it is important to note that some non-hydrolyzable ATP analogs, like ATPγS or AMP-PNP, may not elicit the same large-scale conformational changes in GroEL as hydrolyzable ATP, highlighting the nuanced role of the gamma-phosphate in the complete chaperonin cycle wikipedia.org.

Role in Glutamine Synthetase-Like Protein Mechanisms

Glutamine synthetase (GS) is a pivotal enzyme in nitrogen metabolism, catalyzing the ATP-dependent amidation of L-glutamate with ammonia (B1221849) to produce L-glutamine fishersci.sefishersci.co.uknih.gov. This reaction proceeds through a two-step mechanism: initially, ATP phosphorylates L-glutamate to form a γ-glutamyl phosphate intermediate, which then reacts with ammonia to yield L-glutamine and inorganic phosphate fishersci.sefishersci.co.uknih.gov. The binding of ATP to the enzyme's active site, often involving divalent cations like Mg²⁺ or Mn²⁺, is crucial for the phosphoryl transfer step fishersci.senih.govflybase.org.

A particularly relevant mechanism involving an anilide-containing compound is the function of gamma-glutamylanilide synthetase (also known as L-glutamate:aniline ligase, EC 6.3.1.18). This enzyme, characterized in bacteria such as Acinetobacter sp. strain YAA, catalyzes the quantitative production of gamma-glutamylanilide (γ-GA) from L-glutamate and aniline in the presence of ATP and MgCl₂ nih.govamdb.onlinefishersci.co.uk. This reaction is mechanistically analogous to glutamine synthesis by canonical glutamine synthetase, with aniline serving as the nucleophilic substrate instead of ammonia nih.govamdb.online.

The discovery and characterization of gamma-glutamylanilide synthetase highlight a direct biochemical pathway where an anilide derivative is formed through an ATP-dependent, glutamine synthetase-like mechanism. This enzyme is considered indispensable for bacterial aniline oxidation pathways nih.govnih.gov. The process demonstrates how the structural features of aniline can be accommodated within the active site of a GS-like enzyme, leading to the formation of a gamma-glutamyl anilide linkage, mirroring the formation of glutamine.

Furthermore, glutamine synthetase activity itself is subject to regulation via adenylylation, a post-translational modification where an AMP moiety (derived from ATP) is covalently attached to a specific tyrosine residue (Tyr³⁹⁷ in GS I), leading to enzyme inactivation fishersci.sefishersci.sewikipedia.orgnih.gov. This illustrates another intricate way in which ATP and its derivatives participate in the regulation of glutamine synthetase and related enzymes.

Analogous Behavior in Phosphoryl Transfer Reactions

ATP is widely recognized as the primary energy currency of the cell due to its high phosphoryl transfer potential. In numerous biological reactions, the terminal (gamma) phosphate group of ATP is transferred to a substrate, a process typically catalyzed by enzymes known as kinases wikipedia.orgctdbase.org. This phosphoryl transfer can occur through various mechanisms, including associative or dissociative pathways, depending on the enzyme and reaction context ctdbase.org.

This compound is specifically designed to exhibit analogous behavior in phosphoryl transfer reactions while being resistant to hydrolysis. Its anilide linkage at the gamma-phosphate position makes it a "non-hydrolyzable ATP analog" Current time information in Magadi, KE.. This characteristic is crucial for mechanistic studies, as it allows researchers to investigate ATP-dependent enzymes by trapping them in specific nucleotide-bound conformations or by analyzing reaction kinetics without the complication of rapid ATP consumption. Other well-known non-hydrolyzable ATP analogs include adenylyl imidodiphosphate (AMPPNP), adenylyl methylenediphosphate (AMPPCP), and adenosine 5'-(gamma-thiotriphosphate) (ATPγS).

The anilide group in this compound is an amine nucleophile. In general, amine nucleophiles have been shown to react with ATP in phosphoryl transfer reactions at rates 30-100 times faster than oxygen nucleophiles at physiological temperatures. This intrinsic reactivity of amine groups in phosphoryl transfer underscores the potential for the anilide moiety in this compound to participate in or mimic nucleophilic attack, even in a non-hydrolyzable context. This property makes this compound a valuable tool for probing the nucleophilic attack step in various phosphoryl transfer enzymes, providing insights into their catalytic mechanisms.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Adenosine Triphosphate (ATP) | 5957 |

| Adenosine Diphosphate (ADP) | 6022 |

| L-Glutamic Acid | 33032 |

| Aniline | 6115 |

| L-Glutamine | 5961 |

| Gamma-Glutamylanilide | 18603770 |

| This compound | Not explicitly found as a distinct ATP analog CID in search results. |

Detailed Research Findings

Modulation of ATP Synthase Function: Inhibitory Potencies of Stilbenes

While direct quantitative data for this compound's modulation of ATP synthase was not found, studies on other inhibitors provide a framework for understanding such interactions. Stilbene compounds like resveratrol and piceatannol are known to inhibit ATP synthase. Their inhibitory potencies (IC₅₀ values) against mitochondrial F₁-ATPase illustrate the range of concentrations at which such modulation occurs. fishersci.ca

| Inhibitor | Target Enzyme/System | IC₅₀ Value | Reference |

| Resveratrol | Rat brain SMP (ATP synthesis) | 27.7 µM | fishersci.ca |

| Resveratrol | Rat liver MF₁-ATPase | 14 µM | fishersci.ca |

| Resveratrol | Rat brain MF₀F₁-ATPase | 19 µM | fishersci.ca |

| Resveratrol | Bovine heart MF₁-ATPase | 6.4 µM | fishersci.ca |

| Piceatannol | Rat brain MF₀F₁-ATPase | 8-9 µM | fishersci.ca |

Interaction with Chaperonins: Energetic Stabilization by ATP Analogs

The binding of ATP analogs to chaperonins like GroEL-GroES can significantly stabilize the complex. For instance, the binding of aluminum fluoride (AlFₓ) to preformed GroEL-GroES-ADP complexes, mimicking the gamma-phosphate of ATP, results in a substantial release of free energy. nih.govfishersci.se

| Interaction | Free Energy Release (ΔG) | Reference |

| AlFₓ binding to GroEL-GroES-ADP complex | -46 kcal/mol | nih.govfishersci.se |

Role in Glutamine Synthetase-Like Protein Mechanisms: Gamma-Glutamylanilide Synthesis

The enzyme gamma-glutamylanilide synthetase (AtdA1) catalyzes a reaction analogous to glutamine synthetase, forming gamma-glutamylanilide (γ-GA) from L-glutamate and aniline. This reaction is ATP-dependent and requires MgCl₂. nih.govamdb.onlinefishersci.co.uk

| Reactants | Products | Enzyme | Conditions | Reference |

| L-Glutamate, Aniline, ATP | Gamma-Glutamylanilide, ADP, Pi | Gamma-Glutamylanilide Synthetase (AtdA1) | Presence of MgCl₂ | nih.govamdb.onlinefishersci.co.uk |

Analogous Behavior in Phosphoryl Transfer Reactions: Nucleophile Reactivity

The intrinsic reactivity of different nucleophiles in phosphoryl transfer from ATP varies significantly. Amine nucleophiles, relevant to the anilide moiety in this compound, demonstrate a notably higher reaction rate compared to oxygen nucleophiles.

| Nucleophile Type | Relative Reaction Rate (compared to oxygen nucleophiles) | Temperature | Reference |

| Amine | 30-100 times faster | Physiological |

Molecular and Structural Biology Investigations of Atp Gamma Anilide Complexes

ATP Binding Site Analysis

Investigations into the interaction of ATP gamma-Anilide with target proteins aim to delineate the specific amino acid residues involved in binding and the contribution of conserved structural motifs within the ATP binding pocket.

While comprehensive studies specifically detailing interacting residues identified solely through this compound complexes are not extensively documented in the available literature, its utility as a photo-reactive ATP analog, such as ATP azidoanilide (ATP-AA), has been demonstrated. ATP-AA has been successfully employed to label the ATP binding site of P2X1 receptors. Radiolabelled ATP-AA cross-linked to P2X1 receptors, and this binding was significantly reduced by co-incubation with natural ATP, indicating a direct interaction with the ATP binding site. nih.gov This application highlights the potential of this compound and its derivatives in identifying residues that form the ATP binding pocket in various proteins.

In general, ATP binding sites often involve interactions with the phosphate (B84403) tail and the adenine (B156593) ring. For instance, in the KATP channel Kir6.2, the phosphate tail of ATP is known to interact with positively charged residues such as R50 (from an adjacent subunit) and K185 (from the C-terminus), with R50 primarily interacting with the gamma-phosphate and K185 with the beta-phosphate. The N6 atom of the adenine ring interacts with residues like E179 and R301. embopress.org Similarly, in UMP kinase, the triphosphate moiety of ATP interacts with basic residues like Arg99, Arg117, and His120, while the gamma-phosphate can form hydrogen bonds with residues such as Tyr126. ebi.ac.uk While these examples pertain to natural ATP, the structural mimicry of this compound suggests similar interaction profiles within the binding pocket.

ATP binding sites in many enzymes, particularly kinases and ATPases, feature highly conserved structural motifs crucial for nucleotide recognition and hydrolysis. These include the P-loop (phosphate-binding loop, also known as the Walker A motif) and the hinge region. The P-loop, characterized by a glycine-rich sequence (e.g., GXXXXGK[T/S]), is essential for coordinating the triphosphate chain of ATP, with the conserved lysine (B10760008) residue forming hydrogen bonds with the beta- and gamma-phosphate groups. wikipedia.orgscispace.com The hinge region, typically a flexible segment linking the N- and C-terminal lobes of the protein, provides crucial hydrogen bonds with the adenine moiety of ATP. units.it

While specific detailed research findings on how this compound itself has elucidated the precise contribution of these conserved regions are limited in the available search results, its role as a non-hydrolyzable analog makes it invaluable for trapping proteins in ATP-bound states. This allows researchers to study the conformational changes and interactions within these conserved regions that occur upon ATP binding, without the rapid progression to hydrolysis products. For instance, studies with other non-hydrolyzable ATP analogs have shown their ability to induce or stabilize specific conformations of the P-loop and hinge region, providing insights into the catalytic cycle. nih.gov

Identification of Specific Interacting Residues

Ligand-Induced Conformational Dynamics and Allosteric Effects

Ligand binding often induces conformational changes in proteins, which can propagate to distant sites, leading to allosteric effects that modulate protein function. This compound, being a stable ATP analog, is a suitable tool for probing these dynamics and allosteric communications, as it can remain bound to the protein for extended periods without hydrolysis.

Although specific detailed studies on conformational dynamics and allosteric effects directly induced by this compound are not explicitly found in the provided search results, the general principle applies. For example, molecular dynamics simulations have been extensively used to investigate ligand-induced allosteric coupling and conformational transitions in proteins upon ATP or ATP analog binding. nih.govunimi.itplos.orgfrontiersin.org These studies reveal how ATP binding can shift conformational equilibria, stabilize specific protein states, and facilitate long-range communication between different protein domains. The stability of this compound would allow for the capture and analysis of such intermediate or stable ATP-bound conformations, which are crucial for understanding the allosteric regulation of enzyme activity.

Structural Elucidation via X-ray Crystallography of this compound Complexes

X-ray crystallography is a powerful technique for determining the three-dimensional structures of proteins and their complexes, providing atomic-level details of ligand binding. Non-hydrolyzable ATP analogs are frequently used in crystallography to obtain stable complexes that mimic specific states of the ATP hydrolysis cycle.

Despite its utility as a stable ATP analog, specific published crystal structures of proteins complexed directly with this compound were not identified in the conducted searches. However, other non-hydrolyzable ATP analogs, such as adenosine (B11128) 5'-(γ-thio)triphosphate (ATPγS) and adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP), are commonly employed for this purpose. These analogs have been used to capture pre-hydrolysis states in various proteins, including myosin motor domains, DNA-PKcs, and V1 rotary motors, providing crucial insights into their catalytic mechanisms. scispace.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov The absence of reported this compound crystal structures in the search results might indicate a preference for other established analogs in crystallographic studies or that such structures are not yet widely published or indexed in the queried databases.

Computational Approaches to Binding and Interaction (e.g., Molecular Docking)

Computational approaches, particularly molecular docking and molecular dynamics simulations, are indispensable tools in structural biology for predicting ligand binding modes, affinities, and conformational changes.

Molecular docking is widely used to predict the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, such as a protein. ontosight.aiscispace.com This method helps to identify potential interactions, elucidate binding mechanisms, and optimize ligand structures. frontiersin.orgctdbase.orguni.lu While general molecular docking studies involving ATP and various anilide-containing compounds have been reported ctdbase.org, specific computational studies, including molecular docking or molecular dynamics simulations, explicitly utilizing this compound were not found in the search results. Nevertheless, given its structural similarity to ATP and its stability, this compound would be a suitable candidate for in silico investigations aimed at understanding its interaction with ATP-binding proteins, predicting binding poses, and exploring its potential as a mechanistic probe or lead compound in drug discovery.

Methodological Applications in Biochemical Experimentation

Enzyme Kinetics Studies Utilizing ATP gamma-Anilide

This compound is employed in enzyme kinetics to understand the intricate details of enzyme-catalyzed reactions involving ATP.

The photoinactive gamma-anilidate analog of ATP (AnATP) generally does not serve as a substrate for enzymatic reactions, such as those catalyzed by leucyl-tRNA synthetases nih.gov. Consequently, it is not typically used for the direct determination of Michaelis-Menten parameters (Km, Vmax, kcat) as a hydrolyzable substrate. Instead, its primary application in kinetic studies often revolves around its role as an inhibitor or a stable binding analog. Michaelis-Menten kinetics describe the relationship between reaction rate and substrate concentration, yielding parameters like Km (the substrate concentration at half Vmax, reflecting substrate affinity) and kcat (the turnover number, representing the maximum number of substrate molecules converted to product per enzyme active site per unit time) fishersci.se. While ATP hydrolysis often follows Michaelis-Menten kinetics, the non-hydrolyzable nature of this compound shifts its kinetic utility towards inhibition studies. fishersci.se

This compound (AnATP) functions as a competitive inhibitor in various enzymatic systems. For instance, it has been demonstrated to act as a competitive inhibitor against both ATP and leucine (B10760876) for chloroplastic and cytoplasmic leucyl-tRNA synthetases nih.gov. Competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) while the maximum reaction velocity (Vmax) remains unchanged, as the inhibitor competes with the substrate for binding to the enzyme's active site guidetopharmacology.org. The strength of this inhibitory interaction is quantified by the inhibition constant (Ki), which can be determined by measuring enzyme reaction rates in the presence of varying concentrations of the inhibitor fishersci.seuni.lu.

Table 1: Competitive Inhibition Constants (Ki) for ATP Analogs

| Compound | Target Enzyme | Substrate Competed Against | Ki Value (mM) | Reference |

| This compound (AnATP) | Leucyl-tRNA synthetases | ATP, Leucine | Not specified | nih.gov |

| ATP | gamma-aminobutyrate aminotransferase | gamma-aminobutyric acid | 3.7 ± 0.6 | fishersci.co.uk |

Analysis of Enzyme Inhibition Constants (Ki)

Utility as a Substrate Analog for In Vitro Enzyme Assays

This compound is designed to structurally and functionally mimic natural ATP, rendering it a stable and resistant alternative for a variety of in vitro enzyme assays nih.gov. Its stability against enzymatic degradation allows for prolonged assay times and simplified experimental setups, as the rapid depletion of ATP, which often complicates traditional assays, is avoided nih.gov. While it may not always serve as a direct hydrolyzable substrate for phosphate (B84403) transfer, its ability to bind to ATP-dependent enzymes as a substrate analog is crucial for probing ATP binding sites and understanding the molecular recognition events that precede catalysis nih.gov. This mimicry is vital for studying enzymes that interact with ATP, including ATPases and kinases, providing a clearer picture of their mechanisms without the interference of hydrolysis nih.gov.

Probing Protein-Ligand Interactions through Mutagenesis (e.g., Cysteine-Scanning)

ATP analogs, including those with gamma-modifications, are extensively used in structural biology to probe protein-ligand interactions. These analogs can be co-crystallized with enzymes for X-ray crystallography studies, providing high-resolution structural insights into the nucleotide binding pockets and the specific residues involved in ATP recognition uni.lu. For example, ATPgammaS has been used in crystal structures, such as with the RecA protein, to understand how nucleotides bind and the roles of individual residues in the binding site.

Mutagenesis techniques, such as alanine (B10760859) scanning or cysteine-scanning, are often combined with the use of ATP analogs to systematically investigate the contribution of specific amino acid residues to protein-ligand binding affinity and enzyme function. By introducing point mutations (e.g., replacing a residue with alanine or cysteine) within the ATP binding site and then assessing the binding affinity or inhibitory effect of this compound, researchers can identify critical "hot spot" residues essential for interaction. This approach helps in validating structural models and understanding the molecular basis of specificity and affinity in ATP-dependent enzymes.

Development of Non-Radioactive Phosphorylation Assays with Modified Analogs

The development of non-radioactive phosphorylation assays represents a significant advancement over traditional methods that rely on radioactive ATP (e.g., 32P-labeled ATP). These modern assays often utilize ATP analogs modified at the gamma-phosphate position, which can be transferred by kinases to a substrate in vitro. For instance, azide (B81097) and alkyne gamma-modified ATP analogs have been successfully employed to phosphorylate target proteins like p27kip1 using protein kinase cdk2. The phosphorylated substrate can then be non-radioactively labeled using "Click Chemistry" with biotin (B1667282) or fluorescent dyes, facilitating detection and quantification.

Another approach involves kinase-catalyzed thiophosphorylation using ATPgammaS, where the resulting thiophosphorylated substrates can be recognized by specific antibodies. However, it is important to note that the efficiency of phosphorylation with gamma-modified ATP analogs can vary depending on the specific kinase and the nature of the modification. For example, analogs with bulky groups directly attached to the terminal phosphate, such as those created with aniline (B41778) (lacking a linker), have shown undetectable or low levels of phosphorylation by certain kinases like Protein Kinase A (PKA) and Casein Kinase 2 (CK2). This highlights that while the concept of non-radioactive assays with modified analogs is broadly applicable, the specific design of the analog, including the presence and length of linkers, is crucial for its compatibility as a phosphate donor in such assays.

Advanced Research Perspectives and Future Directions

Rational Design and Synthesis of Novel ATP gamma-Anilide Derivatives

The rational design and synthesis of novel this compound derivatives represent a significant area of advanced research, aiming to create analogs with tailored properties for specific biochemical investigations. This compound itself is designed to mimic natural ATP, with a key modification being the replacement of the gamma-phosphate group with an anilide linkage, which confers its hydrolytic stability. nih.gov

This design strategy is rooted in understanding the intricate interactions between ATP and its binding proteins, particularly kinases. Kinases catalyze the transfer of the gamma-phosphate of ATP to a protein substrate, a process central to numerous cellular functions. nih.govontosight.ai By systematically modifying the structure of this compound, researchers can probe the structural requirements for kinase compatibility, including the influence of linker length and terminal groups. For instance, studies have explored aryl series of ATP analogs to investigate the impact of polarity on kinase reactions.

The principles of rational design involve a structure-based approach, focusing on the ATP-binding domain of target enzymes. This includes identifying critical hydrogen bonding interactions and hydrophobic pockets that contribute to inhibitor selectivity and potency. While specific detailed research findings on novel this compound derivatives were not extensively detailed in the provided search results, the broader field of kinase inhibitor design offers a strong parallel. For example, rational design has led to the development of thiophene (B33073) derivatives as bacterial histidine kinase inhibitors and indazole derivatives targeting FMS-like tyrosine kinase 3 (FLT3), demonstrating the potential for creating highly specific compounds by modifying the ATP-mimicking scaffold. Similarly, dihydropyridine (B1217469) derivatives have been rationally designed as EGFR inhibitors by integrating structural elements from existing tyrosine kinase inhibitors.

This iterative process of design, synthesis, and evaluation allows for the fine-tuning of this compound derivatives to achieve enhanced specificity, affinity, and cellular permeability, opening doors for more precise biochemical interventions.

Integration into Chemical Genetics Methodologies

This compound is increasingly integrated into chemical genetics methodologies, a powerful approach used to dissect the functions and substrates of protein kinases. Chemical genetics often employs modified enzymes, such as protein kinase binding site mutants, in conjunction with ATP analogs to achieve high specificity that is difficult to attain with conventional small-molecule inhibitors due to the conserved nature of ATP-binding sites across many kinases. nih.gov

One prominent chemical genetic strategy involves engineering a large-to-small mutation in the gatekeeper residue of a kinase and then utilizing a bulky ATP-competitive inhibitor that can selectively bind to this modified active site. A more recent and highly selective approach leverages covalent complementarity, where an engineered cysteine gatekeeper residue in the kinase forms an irreversible bond with an electrophilic inhibitor. This strategy has demonstrated remarkably few off-target effects, making these compounds exceptionally selective chemical genetic tools.

The "mutate and conjugate" method further exemplifies this integration, combining site-directed cysteine mutation with covalent fragments to rapidly identify ligands that can inhibit the function of specific protein domains. By applying these chemical genetic principles, this compound or its electrophilic derivatives can be utilized to selectively modulate the activity of specific ATP-dependent enzymes, enabling researchers to precisely perturb cellular pathways and observe the resulting phenotypes, thereby validating target functions in a cellular context.

Applications in Signal Transduction Pathway Elucidation

This compound plays a vital role in elucidating complex signal transduction pathways within cells. As a stable ATP analog, it enables researchers to investigate the precise involvement of ATP in various signaling cascades without the confounding effect of its rapid hydrolysis by endogenous enzymes. nih.gov

Protein phosphorylation, mediated by kinases that utilize ATP as a cosubstrate, is a fundamental regulatory mechanism in signal transduction. ontosight.ai Dysregulation of these phosphorylation events is implicated in numerous diseases, highlighting the importance of understanding their mechanisms. ontosight.ai this compound can be used to probe the activity of ATPases and other enzymes that interact with ATP, thereby shedding light on their roles in cellular signaling. nih.gov

Beyond its direct enzymatic interactions, ATP itself acts as a crucial signaling molecule. For instance, extracellular ATP (eATP) influences tumor growth, proliferation, and metabolism by activating P2 receptors on tumor cells. It also functions as a signaling molecule to recruit and activate immune cells, thereby enhancing anti-tumor immune responses. Similarly, the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of energy metabolism, is influenced by agents affecting AMP/ADP binding to its gamma subunit or by inhibiting mitochondrial ATP production. By using this compound, researchers can gain insights into these diverse roles of ATP and its analogs in modulating cellular responses, from metabolic regulation to immune cell activation.

Emerging Roles in Biochemical Tool Development

The inherent stability and resistance to degradation of this compound position it as an increasingly important component in the development of advanced biochemical tools. nih.gov Its utility stems from its ability to provide a stable alternative to natural ATP for studying ATP-dependent processes. nih.gov

One significant application is in kinase-catalyzed labeling. Gamma-phosphate modified ATP analogs, including those derived from this compound, have been developed for the labeling of phosphoproteins and phosphopeptides. These tools are crucial for exploring the structural requirements for kinase compatibility and for identifying phosphorylation events, which are vital in biochemical functions.

Furthermore, the development of highly specific tool inhibitors for various kinases, such as phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), exemplifies the broader trend in biochemical tool development. These inhibitors, which can be rationally designed and synthesized, enable detailed mechanistic research into kinase functions and help validate their potential as therapeutic targets. The continued exploration of this compound's chemical space allows for the creation of new probes and reagents that can selectively interact with ATP-binding sites, facilitating the characterization of enzyme mechanisms, the identification of novel drug targets, and the development of diagnostic assays.

The table below summarizes the PubChem CIDs for the compounds mentioned in this article.

Q & A

Q. What established synthetic methods yield ATP gamma-Anilide, and what parameters critically influence its purity and yield?

this compound is synthesized via γ-phosphate modification of ATP. Key parameters include:

- Reaction conditions : Optimize pH (6.5–7.5) and temperature (25–37°C) to prevent hydrolysis of the γ-phosphate .

- Catalysts : Use carbodiimides (e.g., EDC) for efficient coupling of aniline derivatives to ATP’s γ-phosphate.

- Purification : Employ anion-exchange chromatography or reverse-phase HPLC to isolate the product, with NMR and mass spectrometry (MS) for validation .

Q. How can this compound be detected and quantified in enzymatic assays with high sensitivity?

- Fluorometric assays : Label this compound with fluorophores (e.g., dansyl chloride) for real-time tracking in kinase or ATPase studies.

- HPLC-MS : Use C18 columns with a gradient elution (e.g., 5–95% acetonitrile in ammonium acetate buffer) coupled with ESI-MS for nanomolar detection .

- Radiolabeling : Incorporate P at the γ-phosphate for autoradiography-based quantification in competitive binding assays .

Q. What storage conditions ensure this compound stability in experimental workflows?

- Temperature : Store lyophilized powder at –80°C; reconstitute in neutral buffers (pH 7.0) to prevent hydrolysis.

- Avoid repeated freeze-thaw cycles : Aliquot solutions into single-use volumes.

- Monitor degradation : Regular HPLC checks (e.g., monthly) for phosphate cleavage products .

Advanced Research Questions

Q. How can contradictions in kinetic data for this compound-dependent enzymes be systematically addressed?

- Assay standardization : Control buffer ionic strength (e.g., 50–150 mM NaCl) and Mg concentrations (1–5 mM), which affect binding kinetics .

- Cross-validation : Compare results across techniques (e.g., stopped-flow spectroscopy vs. isothermal titration calorimetry) to isolate methodological biases .

- Data normalization : Use internal controls like wild-type ATP hydrolysis rates to contextualize anomalies .

Q. What experimental designs optimize this compound’s use in probing ATP-binding pocket conformations?

- Mutagenesis studies : Combine this compound with site-directed mutagenesis (e.g., altering lysine residues in binding pockets) to map interaction sites .

- Structural techniques : Employ X-ray crystallography (soaking crystals with 5–10 mM this compound) or cryo-EM to resolve binding modes .

- Competitive assays : Co-incubate with ATP analogs (e.g., ATPγS) to assess specificity via IC measurements .

Q. What are the limitations of this compound as a non-hydrolyzable ATP analog in single-molecule studies?

- Binding affinity discrepancies : Its bulkier anilide group may reduce binding efficiency compared to ATP; validate via surface plasmon resonance (SPR) .

- Photobleaching in fluorescence assays : Use photostable dyes (e.g., Cy5) and minimize laser exposure in TIRF microscopy .

- Solubility constraints : Optimize DMSO concentration (<2% v/v) to prevent aggregation in aqueous buffers .

Methodological Best Practices

- Data validation : Always pair kinetic data with structural evidence (e.g., crystallography) to confirm mechanistic hypotheses .

- Ethical reporting : Disclose synthesis protocols and purity levels to ensure reproducibility .

- Literature synthesis : Use specialized databases (e.g., SciFinder, Web of Science) to cross-reference findings and identify knowledge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.